Ethyl Tetradecanoate-d27
Description
Ethyl Tetradecanoate-d27 (CAS [1113009-11-2]) is a deuterium-labeled analog of ethyl myristate, with the chemical formula CD₃(CD₂)₁₂COOCH₂CH₃ and a molecular weight of 283.58 g/mol . It is synthesized by replacing all 27 hydrogen atoms in the tetradecanoic acid chain with deuterium, enhancing its utility as a stable isotopic tracer in mass spectrometry and quantitative analytical methods. This compound is primarily employed as an internal standard in food analysis and lipid metabolism studies due to its structural stability and non-reactive deuterium labeling .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-XTVIBXJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Starting Materials
The synthesis of Ethyl Tetradecanoate-d27 typically begins with deuterium-enriched precursors. Myristic acid-d27 (tetradecanoic acid-d27) and ethanol-d6 are common starting materials. The esterification reaction follows:
This acid-catalyzed reaction employs sulfuric acid-d2 or p-toluenesulfonic acid-d7 to minimize proton back-exchange. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes kinetics |
| Reaction Time | 24–48 hours | Ensures completion |
| Catalyst Concentration | 5–10 mol% | Balances rate and side reactions |
Deuterium retention exceeding 99% is achievable under anhydrous conditions.
Post-Synthetic Deuterium Exchange
For partially labeled intermediates, catalytic deuteration using platinum oxide (PtO2) or palladium on carbon (Pd/C) in deuterium oxide (D2O) enhances isotopic enrichment. For example:
This method, however, risks over-reduction of the ester group and requires precise control of hydrogen pressure (1–3 atm).
Catalytic Esterification Strategies
Acid-Catalyzed Esterification
Concentrated sulfuric acid remains the benchmark catalyst, offering yields >90% under reflux. Recent advances employ solid acids like Nafion-H or deuterated Amberlyst-15 to reduce side reactions (e.g., sulfonation).
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica facilitate esterification at 40–60°C, preserving deuterium labels with 85–92% efficiency. This method is preferred for heat-sensitive intermediates.
Purification and Isolation
Distillation Techniques
This compound is isolated via fractional distillation under reduced pressure (0.5–1 mmHg). The apparatus must use deuterium-compatible seals to avoid isotopic dilution.
| Boiling Point Range | Collection Criteria | Purity Post-Distillation |
|---|---|---|
| 185–190°C (0.5 mmHg) | ±0.5°C tolerance | ≥99.5% (GC-MS) |
Chromatographic Methods
Preparative HPLC with C18 columns and deuterated methanol/water mobile phases resolves residual myristic acid-d27 (retention time: 12.3 min) from the ester (retention time: 18.7 min).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion at m/z 283.5905 (calc. for C16D27H5O2: 283.5905). Isotopic purity is quantified via the D27/D26 ratio (>98:2).
Industrial and Research Applications
This compound’s primary use lies in tracing lipid metabolism in vivo. For instance, studies using this compound have elucidated hepatic uptake mechanisms of dietary fats, showing a 40% higher incorporation rate into phospholipids compared to non-deuterated analogs .
Chemical Reactions Analysis
Types of Reactions
Ethyl Tetradecanoate-d27 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield myristyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Myristic acid and its derivatives.
Reduction: Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Metabolic Studies
Ethyl tetradecanoate-d27 is frequently utilized as an internal standard in metabolic studies involving fatty acids. Its deuterated nature allows researchers to accurately quantify the incorporation of fatty acids into metabolic pathways. For instance, it has been employed in studies assessing the effects of fatty acid synthase (FASN) inhibition on triglyceride composition. In such studies, this compound helps in tracing the incorporation of other fatty acids into triglycerides, providing insights into lipid metabolism under various conditions .
Lipid Metabolism Research
The compound plays a significant role in lipid metabolism research. It is used to investigate how dietary fatty acids are metabolized and incorporated into cellular structures. For example, stable isotope tracing with this compound has revealed important information about the dynamics of polyunsaturated fatty acid (PUFA) uptake and oxidation in liver cells. The findings indicate that FASN inhibition leads to increased PUFA levels in triglycerides, which is crucial for understanding metabolic disorders related to lipid metabolism .
Tracer Studies in Mass Spectrometry
This compound serves as a valuable tracer in mass spectrometry applications. Its unique isotopic signature allows for precise quantification of fatty acid metabolism in biological samples. Researchers have utilized it to study the incorporation of dietary fats into various tissues and to assess metabolic fluxes in vivo. The use of deuterated compounds like this compound enhances the sensitivity and specificity of mass spectrometric analyses, making it an essential tool for lipidomic studies .
Case Study 1: Fatty Acid Synthase Inhibition
A study investigated the effects of FASN inhibition on the incorporation of various fatty acids into triglycerides using this compound as an internal standard. The results demonstrated that FASN inhibition led to a significant increase in PUFA incorporation into triglycerides, highlighting the compound's utility in understanding lipid storage dynamics under pharmacological interventions .
Case Study 2: Dietary Fat Metabolism
In another research project, this compound was used to trace dietary fat metabolism in animal models. The study revealed that the presence of this deuterated ester allowed for accurate tracking of fatty acid absorption and distribution across different tissues, providing insights into dietary influences on metabolic health .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Metabolic Studies | Used as an internal standard to quantify fatty acid incorporation into metabolic pathways |
| Lipid Metabolism Research | Investigates dynamics of PUFA uptake and oxidation; assesses effects of FASN inhibition |
| Tracer Studies | Enhances mass spectrometry analyses for precise quantification of fatty acid metabolism |
| Case Studies | Demonstrates practical applications in pharmacological and dietary fat metabolism research |
Mechanism of Action
The mechanism of action of Ethyl Tetradecanoate-d27 involves its interaction with lipid membranes and enzymes. As a lipid-soluble compound, it can integrate into cell membranes, affecting their fluidity and function. It can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Deuterium Substitution: this compound exhibits a ~10% higher molecular weight than its non-deuterated counterpart, Ethyl Tetradecanoate, due to deuterium’s greater atomic mass .
- Chain Length Effects: Ethyl Hexadecanoate (C16 chain) has a higher boiling point and melting point compared to Ethyl Tetradecanoate (C14), reflecting increased van der Waals interactions in longer-chain esters .
- Ester Group Variation: Mthis compound (methyl ester) has a lower molecular weight than ethyl esters, resulting in distinct volatility and solubility profiles .
Research Findings and Limitations
- Isotopic Purity: this compound is specified at 98 atom % deuterium, ensuring minimal interference from protonated analogs in tracer studies .
- Synthetic Challenges: Deuterated esters require specialized synthesis routes, increasing production costs compared to non-deuterated forms .
- Regulatory Compliance: While this compound is transport-safe, its analogs (e.g., Mthis compound) may require permits due to flammability .
Biological Activity
Ethyl tetradecanoate-d27, a deuterated form of ethyl tetradecanoate, is a fatty acid ester that has been studied for its biological activities, particularly in metabolic pathways and cellular functions. This compound is notable for its role in lipid metabolism and its potential implications in various physiological processes.
- Chemical Formula : C16H30O2 (with deuterium labeling)
- Molecular Weight : Approximately 270 g/mol
- Structure : Ethyl tetradecanoate is an ester formed from tetradecanoic acid (myristic acid) and ethanol.
1. Lipid Metabolism
This compound plays a significant role in lipid metabolism, particularly in the context of fatty acid synthesis and utilization. Research indicates that fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, influences the incorporation of various fatty acids into triglycerides (TAGs). Inhibition of FASN has been shown to enhance the uptake and secretion of polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), indicating that this compound may affect lipid profiles in cells .
2. Stable Isotope Tracing
Stable isotope tracing experiments utilizing this compound have provided insights into fatty acid incorporation dynamics. In studies involving HuH7 cells, it was observed that the presence of deuterated fatty acids altered the incorporation rates into TAGs, revealing a competitive interaction between saturated and unsaturated fatty acids during lipid synthesis . This suggests that this compound could serve as a valuable tracer in metabolic studies.
3. Effects on Cellular Functions
The biological activity of this compound extends to its effects on cellular functions such as inflammation and oxidative stress response. Studies have indicated that fatty acids can modulate inflammatory pathways; thus, compounds like this compound may influence cytokine production and immune responses .
Case Study 1: Fatty Acid Synthesis Inhibition
A study examined the effects of FASN inhibition on the incorporation of deuterated fatty acids, including this compound, into TAGs. Inhibition resulted in increased DHA levels in secreted TAGs, highlighting the potential of this compound to modify lipid composition under metabolic stress conditions .
Case Study 2: Neuroprotective Properties
Research exploring neuroprotective compounds has identified fatty acids as critical players in mitigating oxidative stress. This compound's role in modulating lipid profiles may contribute to neuroprotection by influencing membrane fluidity and signaling pathways related to neuronal health .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Increased DHA secretion with FASN inhibition when using this compound | Suggests potential therapeutic applications in metabolic diseases |
| Study 2 | Modulation of inflammatory cytokines by fatty acids | Highlights the role of this compound in immune response regulation |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in toxicity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
